3-Aminopyrazine-2-carboxylic acid

Overview

Description

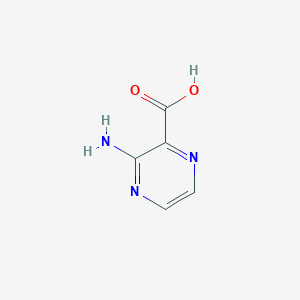

3-Aminopyrazine-2-carboxylic acid (CAS 5424-01-1, C₅H₅N₃O₂) is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an amino (-NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 2. Its structure enables versatile coordination chemistry, hydrogen bonding, and π-π stacking interactions, making it a valuable ligand in metal complexes and coordination polymers .

Preparation Methods

Alkaline Hydrolysis of Lumazine

Traditional Synthesis Route

The classical method for obtaining 3-aminopyrazine-2-carboxylic acid involves alkaline hydrolysis of lumazine (2,4-dihydroxypteridine). In this process, lumazine is treated with aqueous sodium or potassium hydroxide under reflux conditions, followed by acidification to precipitate the free acid . Early literature reports yields of approximately 50–72%, though these figures represent crude products requiring further purification . The reaction proceeds via nucleophilic cleavage of the pteridine ring, releasing the pyrazine core.

Limitations and Challenges

Despite its historical relevance, this method suffers from moderate yields and scalability issues. The esterification of this compound—a downstream step for pharmaceutical applications—further complicates the process, as ester yields from the acid rarely exceed 50% under conventional conditions . Additionally, the use of strong acids during isolation introduces impurities, necessitating recrystallization or chromatography for purification.

High-Temperature Hydrolysis of Pterin

Reaction Mechanism and Optimization

A more efficient route involves the hydrolysis of pterin (2-amino-4-hydroxypteridine) under alkaline conditions at elevated temperatures (140–220°C). This method, detailed in patent EP0436088A1, utilizes potassium or sodium hydroxide to cleave the pterin ring, yielding the alkali salt of this compound . Key optimizations include:

-

Temperature Control : Reactions conducted at 150–170°C maximize yield while minimizing side products like hydroxypyrazine carboxylic acid .

-

Alkali Concentration : A molar ratio of 2–3 equivalents of hydroxide per pterin ensures complete conversion .

-

Solvent System : Aqueous media with limited water content (1.5–3 parts water per pterin) enhance reaction kinetics and product concentration .

Yield and Purity Outcomes

The table below summarizes yield data from exemplary trials:

| Example | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 160 | 6 | 67 | 99.5 |

| 2 | 190 | 4 | 70.8 | 99.5 |

Post-reaction purification involves acidification with mineral acids (e.g., HCl) to precipitate the free acid or crystallization of the potassium salt from concentrated solutions . Activated carbon treatment and pH-adjusted washes further refine the product, achieving purities exceeding 99.5% .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The pterin hydrolysis method outperforms lumazine-based synthesis in both yield (67–70.8% vs. 50–72%) and operational simplicity. The former avoids multi-step isolation procedures and reduces byproduct formation through optimized temperature regimes . Industrial adoption favors pterin due to its commercial availability and compatibility with continuous-flow reactors.

Economic Considerations

Lumazine-derived synthesis incurs higher costs due to lower yields and extensive purification needs. In contrast, pterin hydrolysis generates a potassium salt intermediate directly usable in downstream esterification, streamlining production workflows .

Industrial-Scale Production Techniques

Large-Scale Reactor Design

Industrial facilities employ pressurized reactors capable of maintaining temperatures up to 220°C and resisting alkali corrosion. Continuous stirred-tank reactors (CSTRs) are preferred for their ability to handle viscous reaction mixtures and ensure uniform heat distribution .

Solvent Recovery and Waste Management

Dimethylformamide (DMF) and dimethylacetamide (DMAc)—used in esterification steps—are recycled via distillation, reducing solvent costs by 40–60% . Alkali metal bromides, byproducts of methyl bromide reactions, are recovered for reuse in metallurgical applications .

Purification and Isolation Strategies

Crystallization Techniques

The potassium salt of this compound crystallizes with one mole of water, which is removed via drying at 100°C . Cooling saturated aqueous solutions induces crystallization, while methanol washes eliminate residual inorganic salts .

Acidification and Filtration

Adding hydrochloric acid to the alkali salt solution precipitates the free acid, which is collected via vacuum filtration. The precipitate is washed with cold water to remove chloride ions, yielding a纯度 >98% product .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include alkali metal hydroxides for synthesis, hydrogenation catalysts for reduction, and various organic reagents for substitution reactions. Reaction conditions typically involve elevated temperatures and controlled pH levels to ensure the desired transformations.

Major Products

Major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceutical compounds .

Scientific Research Applications

Chemical Properties and Structure

3-Aminopyrazine-2-carboxylic acid has the molecular formula . It features an amino group at the third position and a carboxylic acid group at the second position on the pyrazine ring, contributing to its diverse reactivity and biological activity.

Medicinal Applications

Antimicrobial Activity

3-APC and its derivatives have demonstrated significant antimicrobial properties. A study reported the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which showed promising activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of the most active compounds .

Anticancer Properties

Research has also indicated that transition metal complexes of 3-APC exhibit anticancer activity. These complexes were synthesized and characterized, revealing potential as therapeutic agents in cancer treatment . The mechanism involves interaction with cellular targets, disrupting cancer cell proliferation.

Synthesis of Pharmaceutical Intermediates

3-APC serves as a key intermediate in synthesizing various pharmaceutical compounds, notably the diuretic amiloride. The production process involves hydrolysis of lumazine (2,4-dihydroxypteridine) under basic conditions to yield 3-APC or its alkali metal salts . This highlights its importance in drug development.

Biological Research

Biochemical Studies

The compound's role in biochemical pathways has been explored extensively. It interacts with microbial cells, leading to growth inhibition through mechanisms that disrupt normal cellular functions. This property makes it valuable for studying microbial resistance and developing new antibiotics.

Antiviral Applications

3-APC is implicated in synthesizing antiviral drugs such as favipiravir, which has been used to treat influenza and COVID-19. Its derivatives are being investigated for enhanced antiviral efficacy, showcasing its potential in addressing emerging viral threats.

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

In materials science, 3-APC is utilized as a building block for creating novel metal-organic frameworks (MOFs) and supramolecular architectures. These frameworks have applications in gas storage, separation technologies, and catalysis due to their tunable porosity and surface properties.

Case Studies

Mechanism of Action

The mechanism of action of 3-aminopyrazine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, in the case of favipiravir, the compound undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Key Properties :

- Synthesis: Typically synthesized from methyl cyanoacetate via intermediates like 3-aminopyrazine-2-nitrile and hydroxylamine reactions, followed by acidification .

- Applications: Coordination Chemistry: Forms complexes with s-, d-, and f-block metals (e.g., Al(III), Zn(II), Ag(I)) for catalytic and luminescent materials . Pharmaceuticals: Intermediate for antivirals (e.g., favipiravir) and antimicrobial agents . Luminescence: Enhances terbium (Tb) and europium (Eu) luminescence in ternary complexes with Ag@SiO₂ nanoparticles .

Structural and Functional Analogues

The following compounds are structurally or functionally related to 3-aminopyrazine-2-carboxylic acid (APCA):

Coordination Chemistry and Luminescence

Lanthanide Complex Performance: APCA outperforms benzoic acid (BA) in terbium complexes due to better spectral overlap with Ag@SiO₂ nanoparticles. However, BA shows higher enhancement in europium complexes (Table 1) .

Table 1 : Luminescence Enhancement Factors (EF) in Lanthanide Complexes

| Ligand | Europium (Eu) EF | Terbium (Tb) EF |

|---|---|---|

| APCA | 1.8–2.5 | 5.2–6.7 |

| Benzoic Acid (BA) | 3.1–3.8 | 2.9–3.5 |

| Phthalic Acid (PTA) | 1.2–1.6 | 1.5–2.1 |

Coordination Modes :

- APCA forms distorted octahedral geometries with Al(III) and Ag(I), involving Npyrazine and Ocarboxylate donors .

- 2-Pyrazinecarboxylate lacks the amino group, reducing hydrogen-bonding versatility compared to APCA .

Hydrogen Bonding and Crystallography

APCA forms extensive intermolecular N–H···O and O–H···N bonds, stabilizing 3D networks in coordination polymers. In contrast, pyrazine-2-carboxylic acid lacks amino groups, resulting in weaker supramolecular architectures .

Biological Activity

3-Aminopyrazine-2-carboxylic acid (APCA) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of APCA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

APCA can be synthesized through various methods, including hydrothermal synthesis and conventional organic reactions. The compound serves as a versatile building block for the formation of metal-organic frameworks (MOFs) and other derivatives that exhibit enhanced biological properties .

The molecular structure of APCA includes an amino group and a carboxylic acid, which are crucial for its biological interactions. The ability to modify the substituents on the pyrazine ring allows for the exploration of structure-activity relationships (SAR) that can optimize its efficacy against specific pathogens.

Antimycobacterial Activity

APCA and its derivatives have been extensively studied for their antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that certain derivatives exhibit potent activity with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Mtb H37Rv .

Table 1: Antimycobacterial Activity of APCA Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Antimycobacterial |

| 3-Amino-4-chloropyrazine-2-carboxamide | 25 | Antimycobacterial |

| 3-Amino-phenylpyrazine-2-carboxamide | 50 | Antimycobacterial |

The activity is often correlated with the presence of specific functional groups on the pyrazine ring, which influence the compound's interaction with bacterial targets. For instance, modifications that enhance hydrogen bonding capabilities have been shown to increase activity against Mtb .

Antibacterial and Antifungal Activity

While APCA demonstrates significant antimycobacterial activity, its antibacterial and antifungal activities are less pronounced. In vitro studies have shown minimal effectiveness against common bacterial strains and fungi such as Candida albicans and Trichophyton interdigitale. The structure-activity relationship suggests that while some derivatives retain antibacterial properties, many do not exhibit significant antifungal effects .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human liver cancer cell lines (HepG2) reveal that some APCA derivatives possess low cytotoxicity, indicating a favorable selectivity for bacterial targets over human cells. For instance, certain compounds demonstrated negligible cytotoxic effects at concentrations effective against Mtb, suggesting potential for therapeutic applications without significant side effects .

Table 2: Cytotoxicity of Selected APCA Derivatives

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >100 | Low cytotoxicity |

| 3-Amino-4-chloropyrazine-2-carboxamide | >100 | Low cytotoxicity |

| 3-Amino-phenylpyrazine-2-carboxamide | >100 | Low cytotoxicity |

Research suggests that APCA exerts its antimycobacterial effects primarily through inhibition of mycobacterial protein synthesis via targeting specific enzymes involved in bacterial metabolism. Molecular docking studies indicate that APCA derivatives may interact with mycobacterial prolyl-tRNA synthetase (mtProRS), which is essential for protein synthesis in Mtb . This mechanism is distinct from traditional antitubercular agents, providing a potential avenue for developing new therapies against drug-resistant strains.

Case Studies

A notable study evaluated a series of N-substituted derivatives of APCA for their antimycobacterial activity. Among these, a compound with a dimethoxyphenyl substituent showed the highest potency against Mtb while maintaining low cytotoxicity in human cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for incorporating 3-aminopyrazine-2-carboxylic acid into heterocyclic compounds?

- Methodological Answer : The compound can be integrated into heterocycles via condensation reactions with amino acid esters or hydrazine derivatives. For example, iminophosphoranes derived from this compound react with azidobenzoyl chloride under Staudinger/intramolecular aza-Wittig conditions to yield pteridinones or pyrazino-diazepines . Key considerations include optimizing reaction temperatures (e.g., 140°C in xylene for cyclization) and selecting substituents to control product ratios. Characterization via elemental analysis and spectral data (e.g., NMR, IR) is critical to confirm structural integrity .

Q. How do hydrogen bonding networks influence the crystal structure of this compound?

- Methodological Answer : Intra- and intermolecular hydrogen bonds between the amino, carboxyl, and pyrazine N atoms dictate crystal packing and displacement parameters. X-ray diffraction studies (e.g., using SHELX software ) reveal zwitterionic forms in metal complexes, where O–H⋯O and N–H⋯O bonds stabilize 3D networks. Researchers should map hydrogen bonds using tools like PLATON and account for twin domains in refinement .

Q. What are the best practices for characterizing rare-earth complexes of this compound for fluorescence studies?

- Methodological Answer : Synthesize complexes with neutral ligands like 1,10-phenanthroline (phen) or 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ) to enhance luminescence. Use IR and UV-Vis spectroscopy to confirm ligand coordination, and measure fluorescence lifetimes and intensities. For example, terbium complexes with TPTZ exhibit higher quantum yields than samarium or dysprosium analogs. Ensure anhydrous conditions during synthesis to avoid quenching by water .

Advanced Research Questions

Q. How can this compound be utilized in designing luminescent MOFs for environmental sensing?

- Methodological Answer : Design Zn(II)-MOFs by coordinating the ligand with metal nodes (e.g., [Zn(apca)₂]ₙ). Test selectivity for analytes like 2,6-dichlorophenol (2,6-DCP) via fluorescence titration. The ligand’s amino and carboxyl groups enable π-π stacking and hydrogen bonding with target molecules. Use time-resolved emission spectroscopy to distinguish analyte-specific quenching/enhancement effects. Optimize MOF porosity to enhance sensitivity .

Q. How to resolve contradictions in spectroscopic data of metal chelates derived from this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- XRD for structural confirmation (e.g., octahedral vs. tetrahedral geometry in Zn²⁺/Cu²⁺ complexes).

- EPR to identify paramagnetic species (e.g., Cu²⁺).

- DFT calculations to correlate experimental IR/Raman spectra with theoretical vibrational modes.

Discrepancies in UV-Vis absorption bands may arise from solvent polarity or pH-dependent ligand protonation states .

Q. What experimental approaches are recommended to study the insulin-mimetic activity of metal complexes with this compound?

- Methodological Answer : Conduct in vitro assays using isolated rat adipocytes. Measure free fatty acid (FFA) release inhibition under epinephrine stimulation. Compare IC₅₀ values of vanadium/zinc complexes (e.g., [Zn(HprzNH₂)₃]²⁺) against standard insulin mimetics. Ensure rigorous pH control (7.4) in buffer solutions to maintain complex stability. Validate results with dose-response curves and statistical analysis .

Q. How to optimize proton conduction in POM-based hybrids incorporating this compound?

- Methodological Answer : Synthesize hybrids like H[Zn(Hapca)₃][PW₁₂O₄₀]·7H₂O, where the ligand’s carboxyl groups facilitate proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under varied humidity (30–90% RH). Enhance mechanical flexibility by embedding the hybrid in hydrogel matrices. Compare activation energies (Eₐ) to assess proton transport mechanisms (Grotthuss vs. vehicle) .

Q. How does auxiliary ligand choice affect the antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives?

- Methodological Answer : Modify the carboxamide moiety with alkyl/aryl groups and test against Gram-positive/negative bacteria. Use broth microdilution assays to determine MIC values. Correlate lipophilicity (logP) with membrane permeability. For cytotoxicity screening, employ human keratinocyte cells under UVB stress. Auxiliary ligands like phenanthroline can enhance DNA intercalation, improving activity .

Properties

IUPAC Name |

3-aminopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202589 | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5424-01-1 | |

| Record name | 3-Amino-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5424-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5424-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X78B5D12FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.